Research suggests that (R)-lobeline may act as a neuromodulator, influencing the activity of certain neurotransmitters in the brain. Studies have shown that it can interact with nicotinic acetylcholine receptors (nAChRs), which are involved in various cognitive functions, including learning, memory, and attention [1].
(Source: [1] BLD Pharm. (2023). (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Retrieved February 28, 2024, from )
(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a chiral compound that belongs to the class of benzoazepines, characterized by a bicyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The molecular formula is C10H12N2O, and it has a molecular weight of approximately 176.215 g/mol .
The compound features a unique bicyclic framework, which contributes to its pharmacological properties. Its structural characteristics include an amino group at the 3-position and a carbonyl group at the 2-position of the azepine ring, making it an interesting target for synthetic and biological research .
Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions .
The synthesis of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves cyclization reactions using appropriate precursors. A common method includes:
In industrial settings, continuous flow reactors may be employed to enhance yield and purity through optimized conditions and automated systems for reagent addition .
(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several applications across various fields:
Research on interaction studies involving (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is limited but ongoing. Its interactions with biological targets are being explored to understand its mechanism of action better. While specific targets remain unidentified, the compound's structural features suggest potential interactions with neurotransmitter systems relevant to mood regulation .
Several compounds share structural similarities with (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | C10H12N2O | Parent compound; lacks chirality |
(S)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | C10H12N2O | Enantiomer of (R) form |
3-amino-1,3,4,5-tetrahydro-benzodiazepine | C11H14N2O | Contains an extra carbon; different ring structure |
7-methyl-(R)-3-amino-4,5-dihydrobenzo[b]azepine | C11H13N2O | Methyl substitution at the 7-position |
The uniqueness of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one lies in its specific stereochemistry and bicyclic structure that may offer distinct pharmacological properties compared to its analogs .